1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one
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Overview
Description
Scientific Research Applications
Nucleophilic Substitution and Elimination Reactions
Research on nucleophilic substitution and elimination reactions of related compounds indicates the potential for 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one to participate in complex chemical reactions, providing insights into its reactivity and stability under different conditions. For instance, the study by Toteva and Richard (1996) explored the rate constants and yields of nucleophilic substitution and elimination reactions in mostly aqueous solvents, offering a foundational understanding of its chemical behavior (Toteva & Richard, 1996).
Deoxofluorination Reagents
The compound's relevance extends to its role in the synthesis and transformation of chemical structures. Lal et al. (1999) described Bis(2-methoxyethyl)aminosulfur trifluoride as a broad-spectrum deoxofluorinating agent, suggesting potential applications of this compound in similar synthetic processes to convert alcohols to alkyl fluorides or for the transformation of carboxylic acids (Lal et al., 1999).
Microbial Resolution and Asymmetric Oxidation
The compound may also have applications in microbial resolution and asymmetric oxidation, as demonstrated by the efficient microbial resolution of related diols by Trichoderma viride, highlighting its potential in chiral synthesis and stereoselective transformations (Yamamoto et al., 1989).
Antioxidative Compounds
Additionally, research into antioxidative compounds from natural sources, like the study by Nagatsu et al. (2004), which isolated a compound with moderate antioxidative activity from rape oil cake, points to the potential antioxidative applications of this compound, suggesting its utility in natural product chemistry and antioxidant research (Nagatsu et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
1-[4-(difluoromethoxy)-3-methoxyphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-6(13)7-3-4-8(15-10(11)12)9(5-7)14-2/h3-5,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNOLCFYMAUUON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101975-20-6 |
Source
|
Record name | 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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